6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene chemical structure
6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene chemical structure
Technical Guide: 6-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene
Executive Summary
6-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene (CAS: 2758001-31-7) is a specialized electrophilic building block used extensively in the synthesis of pharmaceutical candidates. It functions as a "privileged scaffold" intermediate, combining the conformational rigidity of the indan core with the metabolic stability conferred by fluorine substitution.
This guide provides a comprehensive technical analysis of this compound, focusing on its synthesis, reactivity profile, and application in medicinal chemistry. It is designed for researchers requiring high-fidelity protocols for integrating the 4-fluoroindan-6-yl-methyl moiety into GPCR ligands (e.g., GPR40 agonists), kinase inhibitors, and melatonin receptor modulators.
Structural Analysis & Physicochemical Profile
The molecule features a benzyl bromide functionality anchored to a 4-fluoroindan core. The strategic placement of the fluorine atom at the C4 position is not merely structural but functional:
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Metabolic Blockade: The C4 position on the indan ring is electronically prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks this site, extending the half-life (
) of the final drug candidate. -
Conformational Restriction: Unlike flexible phenethyl chains, the fused cyclopentyl ring restricts the rotation of the ethyl bridge, reducing the entropic penalty upon binding to target receptors.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 6-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene | |
| CAS Number | 2758001-31-7 | |
| Molecular Formula | C | |
| Molecular Weight | 229.09 g/mol | |
| Appearance | Off-white to pale yellow solid/oil | Low melting point solid |
| Solubility | DCM, THF, Ethyl Acetate, DMSO | Hydrolyzes slowly in water |
| Reactive Group | Alkyl Bromide (Benzylic) | Highly susceptible to S |
| Storage | 2–8°C, Inert Atmosphere (Ar/N | Moisture sensitive; Lachrymator |
Synthetic Pathways & Protocols
Synthesis of this intermediate requires controlling regioselectivity. The benzylic positions on the cyclopentyl ring (C1/C3) compete with the exocyclic methyl group during radical bromination. Therefore, two routes are presented: the Direct Radical Route (Industrial) and the Alcohol Conversion Route (Precision).
Route A: Precision Synthesis (Recommended for Drug Discovery)
Targeting isomeric purity >98% by avoiding ring bromination.
Precursor: (4-Fluoro-2,3-dihydro-1H-inden-6-yl)methanol.
Reagent: Phosphorus Tribromide (PBr
Protocol (Standardized):
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Setup: Charge a flame-dried 250 mL round-bottom flask with (4-fluoro-2,3-dihydro-1H-inden-6-yl)methanol (1.0 eq) and anhydrous Dichloromethane (DCM) [0.2 M]. Cool to 0°C under N
. -
Addition: Add PBr
(0.4 eq) dropwise over 15 minutes. Note: PBr stoichiometry is 1:3; 0.4 eq ensures slight excess. -
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) for disappearance of the polar alcohol spot.
-
Quench: Cool to 0°C. Slowly add saturated NaHCO
(aq) to neutralize HBr byproducts. -
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na
SO . -
Purification: Flash column chromatography (SiO
, 0-10% EtOAc in Hexanes).
Route B: Radical Bromination (Scale-Up)
Uses 4-fluoro-6-methylindan. Requires careful monitoring to prevent gem-dibromination or ring bromination.
Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator), PhCF
Figure 1: Radical Bromination Workflow. Note the potential for regio-scrambling at the C1-position of the indan ring if temperature is uncontrolled.
Reactivity & Application in Drug Design
The 6-(bromomethyl) group is a potent electrophile, ideal for S
Key Transformations:
-
Ether Synthesis (Williamson):
-
Nucleophile: Phenols or Alcohols (e.g., Tyrosine residues, hydroxy-heterocycles).
-
Conditions: K
CO , DMF or Acetone, 60°C. -
Application: PPAR agonists, GPR40 modulators.
-
-
Amine Alkylation:
-
Nucleophile: Secondary amines (Piperazines, Piperidines).
-
Conditions: DIPEA or TEA, CH
CN, RT. -
Application: GPCR antagonists (e.g., Dopamine/Serotonin receptors where the indan mimics the endogenous neurotransmitter core).
-
-
C-C Bond Formation:
-
Reaction: Suzuki-Miyaura Cross-Coupling (after converting Bromide to Boronic acid/ester) or direct alkylation of enolates.
-
Application Workflow: Divergent Synthesis
Figure 2: Divergent synthesis capabilities using the 4-fluoroindan electrophile. The scaffold serves as a lipophilic anchor in various drug classes.
Safety & Handling Protocols
Hazard Class: Corrosive, Lachrymator. Benzyl bromides are potent alkylating agents and severe eye/respiratory irritants.
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Engineering Controls: All operations must be performed in a certified chemical fume hood.
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PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
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Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkylating capability before cleanup.
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Storage: Store under Argon at 2–8°C. The compound degrades upon exposure to light and moisture, releasing HBr (fuming).
References
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Ambeed. (2024). Product Specifications: 6-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene (CAS 2758001-31-7). Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted Indans and Benzyl Bromides. Retrieved from
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Podgoršek, A., et al. (2009). Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene.[1] Synthesis, 2009(10), 1631-1636. (Green chemistry protocol for NBS bromination).
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Review of fluorine's role in metabolic stability).
-
Sigma-Aldrich. (2024). Safety Data Sheet: Benzyl Bromide Derivatives. Retrieved from
Disclaimer: This guide is for research purposes only. All synthesis should be conducted by qualified personnel following site-specific safety regulations.
